3-Aminoadamantan-1-ol hydrobromide
Overview
Description
3-Aminoadamantan-1-ol hydrobromide is a chemical compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Aminoadamantan-1-ol typically involves the nitration of adamantane followed by reduction and hydroxylation. One common method includes the following steps :
Nitration: Adamantane is treated with a mixture of sulfuric acid and nitric acid at a controlled temperature to introduce a nitro group, forming 3-nitroadamantane.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.
Hydroxylation: The resulting 3-aminoadamantane is then hydroxylated using an alkaline solution to yield 3-Aminoadamantan-1-ol.
Industrial Production Methods
For industrial production, the process is optimized for higher yields and cost-effectiveness. The nitration step is carefully controlled to minimize by-products, and the reduction and hydroxylation steps are scaled up using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Aminoadamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Adamantanone.
Reduction: 3-Aminoadamantane.
Substitution: Various N-substituted adamantane derivatives
Scientific Research Applications
3-Aminoadamantan-1-ol hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and antidiabetic drugs, such as vildagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as high thermal stability and rigidity
Mechanism of Action
The mechanism of action of 3-Aminoadamantan-1-ol hydrobromide in medicinal applications involves its interaction with specific molecular targets. For instance, in the case of vildagliptin synthesis, the compound acts as a precursor that undergoes further chemical modifications to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism. This inhibition helps in regulating blood sugar levels in patients with type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-hydroxyadamantane: Similar in structure but differs in the position of functional groups.
3-Hydroxyadamantane: Lacks the amino group, making it less versatile in certain reactions.
3-Nitroadamantane: Precursor in the synthesis of 3-Aminoadamantan-1-ol
Uniqueness
3-Aminoadamantan-1-ol hydrobromide is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
3-aminoadamantan-1-ol;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.BrH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8,12H,1-6,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFZESXCKLBNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424949 | |
Record name | 3-aminoadamantan-1-ol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42501-53-1 | |
Record name | 3-aminoadamantan-1-ol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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